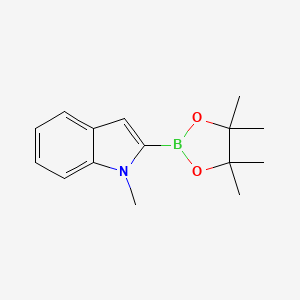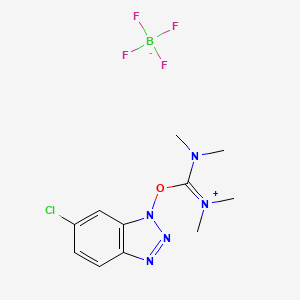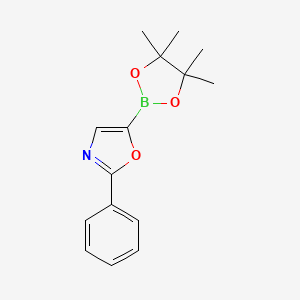![molecular formula C13H15N3O3 B1360975 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid CAS No. 1035840-33-5](/img/structure/B1360975.png)
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid
Descripción general
Descripción
This compound is a solid substance . It has an empirical formula of C13H15N3O3 and a molecular weight of 261.28 . The compound’s structure includes a 5-methyl[1,3]oxazolo[4,5-b]pyridin-2-yl group attached to a piperidine-4-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a 5-methyl[1,3]oxazolo[4,5-b]pyridin-2-yl group attached to a piperidine-4-carboxylic acid . The SMILES string representation of the molecule isCC1=CC=C2OC(N3CCC(C(O)=O)CC3)=NC2=N1 . Physical And Chemical Properties Analysis
This compound is a solid substance . It has an empirical formula of C13H15N3O3 and a molecular weight of 261.28 . The InChI key for the compound isFFGPJMMYAXMNPY-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Activity
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid falls under the class of compounds with heterocyclic chemical groups, which have demonstrated a wide range of CNS effects, from depression and euphoria to convulsion. These compounds, due to the presence of heteroatoms such as nitrogen, sulfur, and oxygen, are of significant interest for the synthesis of novel CNS-acting drugs. They provide a platform for the development of lead molecules that can potentially address the increasing prevalence of CNS disorders influenced by genetic, environmental, social, and dietary factors (Saganuwan, 2017).
Pharmacological Activities of Related Compounds
The oxazolone moiety, present in 1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid, is a significant component due to its diverse pharmacological activities. Oxazolones have been reported to exhibit various pharmacological activities such as antimicrobial, anti-inflammatory, anticancer, anti-HIV, antiangiogenic, anticonvulsant, sedative, cardiotonic, antidiabetic activities, etc. These activities are due to the structural features of oxazolones, allowing them to have effective binding with different enzymes and receptors in biological systems through numerous weak interactions (Kushwaha & Kushwaha, 2021).
Carcinogenicity of Heterocyclic Amines
Research has highlighted the presence of carcinogenic heterocyclic amines in the diet, with the identification of specific compounds in human urine samples. These compounds, derived from food, might not be formed endogenously and indicate that humans are continuously exposed to them. The study of such amines is crucial for understanding human exposures to carcinogens in food and assessing the potential risks associated with them (Ushiyama et al., 1991).
Propiedades
IUPAC Name |
1-(5-methyl-[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8-2-3-10-11(14-8)15-13(19-10)16-6-4-9(5-7-16)12(17)18/h2-3,9H,4-7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGPJMMYAXMNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=N2)N3CCC(CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methyl[1,3]oxazolo[4,5-b]pyridin-2-yl)piperidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





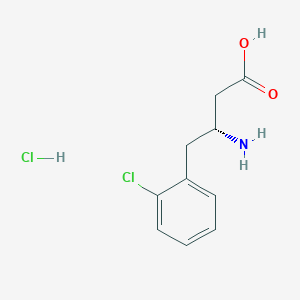
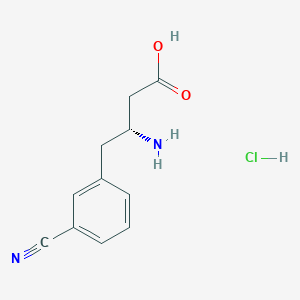
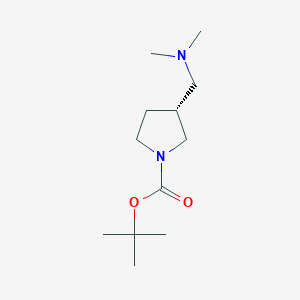
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1360903.png)

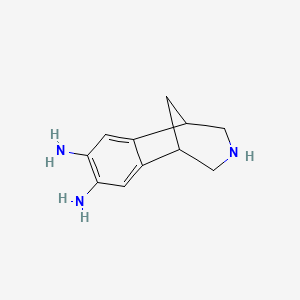
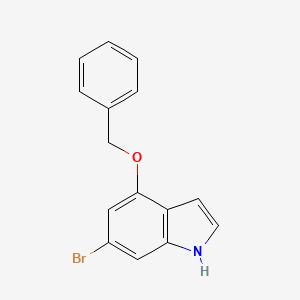
![1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360911.png)
![1-(4-Methoxyphenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1360913.png)
